Human Psychoactive Potency: DBT Requires Approximately 5–10× the Intramuscular Dose of DMT or DET to Achieve Threshold Activity
According to Shulgin's TiHKAL report, DBT is active in humans at an intramuscular dose of 1 mg/kg, which translates to an approximate 70–100 mg dose for an average adult [1]. By comparison, DMT is active at 0.2–0.4 mg/kg i.m. (approximately 15–30 mg) and DET at 0.5–0.8 mg/kg i.m. (approximately 35–60 mg), establishing that DBT is roughly 2.5–5× less potent than DET and 3.3–5× less potent than DMT on a mg/kg basis [1]. Shulgin explicitly notes that the human activity of DBT is 'less so than DMT or DET' [1].
| Evidence Dimension | Minimum active human intramuscular dose |
|---|---|
| Target Compound Data | DBT: ~1 mg/kg i.m. (approx. 70–100 mg total for 70 kg adult) |
| Comparator Or Baseline | DMT: ~0.2–0.4 mg/kg i.m.; DET: ~0.5–0.8 mg/kg i.m. |
| Quantified Difference | DBT requires 2.5–5× higher dose than DET; 3.3–5× higher dose than DMT |
| Conditions | Human intramuscular administration; anecdotal report compiled in TiHKAL (Shulgin & Shulgin, 1997) |
Why This Matters
This dose differential establishes DBT as a lower-potency tool for 5-HT₂A-mediated behavioral studies where a wider therapeutic or experimental window is desired, and it disqualifies DBT as a direct substitute for DMT or DET in dose-response experimental designs calibrated for those shorter-chain analogs.
- [1] Shulgin A, Shulgin A. TiHKAL: The Continuation. Berkeley, CA: Transform Press; 1997. Entry for N,N-Dibutyltryptamine. View Source
